molecular formula C7H4BrNO B1289251 2-Bromo-3-hydroxybenzonitrile CAS No. 693232-06-3

2-Bromo-3-hydroxybenzonitrile

Cat. No.: B1289251
CAS No.: 693232-06-3
M. Wt: 198.02 g/mol
InChI Key: DGKTUNIJIIPACU-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H4BrNO. It is a derivative of benzonitrile, where a bromine atom is substituted at the second position and a hydroxyl group at the third position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, influencing the overall oxidative state of the cell. Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function. This binding can affect protein-protein interactions and signal transduction pathways, thereby impacting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. This leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death. Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as tyrosine kinases, which play a critical role in signal transduction and cell growth. By binding to the active site of these enzymes, this compound prevents substrate binding and subsequent enzyme activation. This inhibition can lead to a decrease in downstream signaling events, ultimately affecting cellular functions. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. This can result in the upregulation or downregulation of target genes, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods. Upon exposure to light and heat, this compound can undergo photodegradation, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, potentially causing long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been associated with alterations in cell cycle progression and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory pathways. At higher doses, this compound can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and are associated with the accumulation of the compound in specific tissues, resulting in cellular damage and dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites. These metabolites are then excreted via the renal and biliary routes. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites, potentially impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters, such as organic anion transporters, facilitating its uptake and distribution. Once inside the cell, this compound can accumulate in certain organelles, such as mitochondria and lysosomes, where it can exert its effects on cellular function. The localization and accumulation of the compound are influenced by its physicochemical properties and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize to the mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria. Additionally, this compound can localize to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxybenzonitrile typically involves the bromination of 3-hydroxybenzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve maintaining a temperature range of 0-25°C to ensure regioselectivity and yield optimization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to control the reaction parameters precisely, ensuring high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution Reactions: Formation of substituted benzonitriles.

    Oxidation Reactions: Formation of 2-bromo-3-hydroxybenzaldehyde or 2-bromo-3-hydroxyacetophenone.

    Reduction Reactions: Formation of 2-bromo-3-hydroxybenzylamine

Scientific Research Applications

2-Bromo-3-hydroxybenzonitrile is utilized in various scientific research applications, including:

Comparison with Similar Compounds

    3-Bromo-2-hydroxybenzonitrile: Similar structure but with different positional isomerism.

    2-Bromo-4-hydroxybenzonitrile: Another positional isomer with the hydroxyl group at the fourth position.

    2-Chloro-3-hydroxybenzonitrile: Chlorine substituted analogue.

Uniqueness: 2-Bromo-3-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups in specific positions allows for selective functionalization and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKTUNIJIIPACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625529
Record name 2-Bromo-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693232-06-3
Record name 2-Bromo-3-hydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693232-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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